1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine
Overview
Description
1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine is a complex organic compound with the molecular formula C21H35N3O4 and a molecular weight of 393.52 g/mol. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine typically involves the reaction of piperazine derivatives with tert-butyl 4-aminopiperidine-1-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperidine
- 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]morpholine
Uniqueness
Compared to similar compounds, 1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine offers unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O4/c1-15(18-16(25)13-21(5,6)14-17(18)26)22-7-8-23-9-11-24(12-10-23)19(27)28-20(2,3)4/h25H,7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQXYBMNAHQODE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCN1CCN(CC1)C(=O)OC(C)(C)C)C2=C(CC(CC2=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801104738 | |
Record name | 1-Piperazinecarboxylic acid, 4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-71-9 | |
Record name | 1-Piperazinecarboxylic acid, 4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801104738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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